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Compound of Interest

Compound Name: 1-Nitropropene

Cat. No.: B1615415

This technical guide provides a comprehensive overview of the spectral data for 1-
nitropropene, a valuable intermediate in organic synthesis. This document is intended for
researchers, scientists, and drug development professionals, offering a detailed summary of its
spectroscopic characteristics, including Fourier-transform infrared (FT-IR), Fourier-transform
Raman (FT-Raman), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR)
spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-1-nitropropene. These
values are compiled from typical ranges and data for analogous compounds.

Table 1: FT-IR Spectral Data
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Wavenumber (cm—?) Intensity Assignment

~3100-3000 Medium =C-H Stretch

~2950-2850 Medium C-H Stretch (Alkyl)

~1640 Medium-Weak C=C Stretch

1550 and ~1350 Strong Asymmetric & Symmetric NO2
Stretch[1]

~1450 Medium C-H Bend (Alkyl)

~970 Strong =C-H Bend (trans)

Table 2: FT-Raman Spectral Data

Wavenumber (cm~—?) Intensity Assignment
~3100-3000 Medium =C-H Stretch
~2950-2850 Strong C-H Stretch (Alkyl)
~1640 Very Strong C=C Stretch

~1550 and ~1350

Strong

Asymmetric & Symmetric NO2
Stretch

~1450

Medium

C-H Bend (Alkyl)

Table 3: UV-Vis Spectral Data

Amax (nm)

Solvent

Transition

~230-250

Ethanol/Methanol

m - T*

The nitroalkene chromophore is responsible for the absorption in the UV region.[2]

Table 4: 'H NMR Spectral Data (CDCIs)
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Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~7.0-7.3 m - H-1 (CH=C)

~6.8-7.1 m - H-2 (C=CH)

~2.0-2.2 dq ~7,~1.5 H-3 (CHs)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at O ppm. The vinyl protons
(H-1 and H-2) will exhibit complex splitting due to coupling with each other and with the methyl
group protons.

Table 5: *C NMR Spectral Data (CDCls)

Chemical Shift (6, ppm) Assighment
~140-150 C-1 (CH=C)
~130-140 C-2 (C=CH)
~15-20 C-3 (CHs)

Note: The carbon attached to the nitro group (C-1) is expected to be the most downfield of the
alkene carbons.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy

o Sample Preparation: For liquid samples like 1-nitropropene, a thin film is prepared by
placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

e Background Collection: A background spectrum of the empty spectrometer is recorded to

account for atmospheric and instrumental contributions.

o Sample Analysis: The prepared sample is placed in the spectrometer's sample holder.
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» Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm~1.
Multiple scans are averaged to improve the signal-to-noise ratio. The background spectrum
is automatically subtracted from the sample spectrum.

FT-Raman Spectroscopy

o Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube
or an NMR tube.

 Instrumentation: A high-intensity laser source (e.g., Nd:YAG laser at 1064 nm) is used for
excitation to minimize fluorescence.

o Data Acquisition: The laser is focused on the sample, and the scattered light is collected at a
180° angle (back-scattering). The collected light is passed through an interferometer and
then to a detector. The spectrum is typically recorded over a Raman shift range of 4000-100
cm~L,

UV-Vis Spectroscopy

o Sample Preparation: A dilute solution of 1-nitropropene is prepared in a UV-transparent
solvent, such as ethanol or methanol. The concentration is adjusted to ensure the
absorbance falls within the linear range of the instrument (typically 0.1-1 AU).

o Blank Measurement: A cuvette containing the pure solvent is placed in the
spectrophotometer to record a baseline.

o Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the
absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 1-nitropropene is dissolved in about 0.6-0.7
mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a 5 mm NMR tube. A small amount
of tetramethylsilane (TMS) may be added as an internal standard for chemical shift
referencing (0 ppm).

 Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and
the magnetic field is shimmed to achieve homogeneity.
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o Data Acquisition: Standard pulse sequences are used to acquire the *H and 3C NMR
spectra. For 13C NMR, proton decoupling is typically used to simplify the spectrum to single
lines for each unique carbon atom.

Mandatory Visualizations
Synthesis and Analysis Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and
subsequent spectroscopic analysis of 1-nitropropene. The synthesis is based on a Henry
reaction (nitroaldol condensation) between propionaldehyde and nitromethane, followed by
dehydration.
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Experimental Workflow for 1-Nitropropene

Synthesis

Gropionaldehyde + Nitromethamg [Base Catalyst (e.g., Amine)]
Henry Reaction (Nitroaldol Condensation)
Entermediate: 1—Nitro—2—butanoD

[Dehydration (e.g., heat or acid catalystD

Crude 1-Nitropropene

Purification

Extraction

Gistillation or Column Chromatographa

Pure 1-Nitropropene

Click to download full resolution via product page

Synthesis and analysis workflow for 1-nitropropene.
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Structural-Spectral Relationship

This diagram illustrates the correlation between the structural components of 1-nitropropene
and their corresponding signals in different spectroscopic techniques.

Structural-Spectral Correlations for 1-Nitropropene

Molecular Structure

CHs3-CH=CH-NO2
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- Alkyl H (~2.0-2.2 ppm) - Alkyl C (~15-20 ppm) - =C-H (~3050)

- C-H (~2900)

Click to download full resolution via product page

Correlation of 1-nitropropene’s structure with its spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1615415#1-nitropropene-spectral-data-ft-ir-ft-raman-
uv-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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